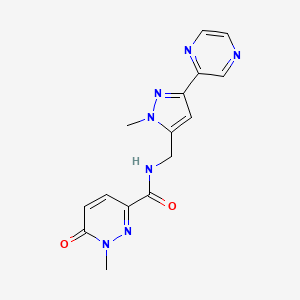

1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound is a pyridazine-3-carboxamide derivative featuring a 1-methylpyrazole moiety substituted with a pyrazine ring. Its molecular formula is C₁₅H₁₆N₆O₂, with a molecular weight of 336.34 g/mol. The structure combines a dihydropyridazine core (6-oxo-1,6-dihydropyridazine) linked via a carboxamide group to a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole methyl substituent.

Properties

IUPAC Name |

1-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-21-10(7-12(20-21)13-9-16-5-6-17-13)8-18-15(24)11-3-4-14(23)22(2)19-11/h3-7,9H,8H2,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSBZPMUJLEAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex heterocyclic compound that exhibits a range of biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 337.4 g/mol. Its structure features a pyridazine core linked to pyrazole and pyrazine moieties, which are known for their significant biological activities.

Antitumor Activity

Research indicates that derivatives of pyrazole, including this compound, demonstrate notable antitumor effects. A study highlighted that pyrazole derivatives inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers. For instance, compounds similar to the one in focus have been shown to exert cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast (MCF-7) | 10 | BRAF Inhibition |

| Compound B | Breast (MDA-MB-231) | 8 | EGFR Inhibition |

| 1-Methyl-N-(...) | Various | TBD | Synergistic with Doxorubicin |

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The compound under investigation has been linked to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by chronic inflammation .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented against various pathogens. The compound's structural features allow it to interact with microbial targets effectively. Studies have shown significant antifungal activity against several strains, indicating its potential as a lead compound in developing new antimicrobial agents .

Case Study 1: Breast Cancer Treatment

A recent study evaluated the efficacy of a series of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, several pyrazole compounds were synthesized and tested against common fungal pathogens. The results indicated that the compounds exhibited varying degrees of activity, with some showing potent effects against resistant strains, thereby highlighting their potential as therapeutic agents in treating fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 1331030-95-5)

This compound, detailed in , shares the carboxamide linkage but differs in core heterocycle and substituents. Key comparisons are outlined below:

| Property | Target Compound | Analog (CAS 1331030-95-5) |

|---|---|---|

| Molecular Formula | C₁₅H₁₆N₆O₂ | C₁₃H₁₃N₅O₂S |

| Molecular Weight | 336.34 g/mol | 303.34 g/mol |

| Core Structure | 1,6-dihydropyridazine | Thiazolo[3,2-a]pyrimidine |

| Key Substituents | 1-methylpyrazole with pyrazine ring | 1-isopropylpyrazole |

| Heteroatoms | N, O | N, O, S |

Structural Implications :

- The pyrazine substituent in the target compound introduces additional nitrogen atoms, which could enhance hydrogen-bonding capacity relative to the isopropyl group in the analog .

- The sulfur atom in the analog’s thiazolo ring might improve metabolic stability or influence redox properties, a feature absent in the target compound.

Comparison with Other Carboxamide Derivatives

- Bioactivity : Carboxamides are common in kinase inhibitors (e.g., imatinib analogs) due to their ability to form hydrogen bonds with ATP-binding pockets. The pyrazine and pyridazine moieties in the target compound may mimic adenine interactions .

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a pyridazine-3-carboxylic acid derivative with a functionalized pyrazole, analogous to methods used for the thiazolopyrimidine analog .

Research Findings and Limitations

Key Challenges in Comparative Studies

- Data Availability : Publicly accessible data on the target compound’s physical properties (e.g., solubility, melting point) or bioactivity are lacking, limiting direct comparisons.

- Structural Complexity : The pyrazine-pyrazole substituent in the target compound introduces steric and electronic effects that may complicate crystallization or computational modeling, necessitating advanced tools like SHELXL (for refinement) or WinGX/ORTEP (for visualization) .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be improved?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution, condensation, or coupling reactions. For example, describes optimized synthesis conditions using K₂CO₃ as a base in DMF for pyrazole-thiol intermediates, achieving yields of ~35% after purification . To improve yields, consider solvent optimization (e.g., DMF for polar intermediates), stoichiometric adjustments (e.g., 1.1–1.2 equivalents of alkylating agents), and temperature control during critical steps like cyclization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Use a combination of:

- ¹H NMR to verify substituent positions and integration ratios (e.g., δ 11.55 ppm for NH protons in pyridazine/pyrazole systems) .

- LCMS/ESI-MS to confirm molecular ion peaks (e.g., m/z 392.2 [M+1]) and purity (>98%) .

- HPLC for quantifying impurities, with gradient elution protocols to resolve closely related byproducts .

Q. How can solubility and lipophilicity be experimentally determined for pharmacokinetic profiling?

Employ the SwissADME toolkit to predict logP (lipophilicity) and aqueous solubility. Experimentally, use shake-flask methods with buffers (pH 1.2–7.4) and HPLC-UV quantification. Compare results with reference drugs like celecoxib to assess drug-likeness .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or target selectivity. For example, pyrazole derivatives often exhibit pH-dependent binding to kinases. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) and molecular docking to identify key interactions (e.g., hydrogen bonds with pyrazine nitrogen atoms) .

Q. What computational strategies optimize reaction conditions for scaled-up synthesis?

Bayesian optimization algorithms outperform traditional trial-and-error approaches by modeling yield-response surfaces. Input variables (e.g., temperature, catalyst loading) are iteratively refined using Gaussian processes, reducing the number of experiments required . For example, highlights a 20% yield improvement in similar heterocyclic systems using this method.

Q. How do structural modifications (e.g., pyrazine vs. pyridine substituents) impact target binding?

Use molecular docking (e.g., AutoDock Vina) to compare binding poses and scores. Pyrazine’s nitrogen-rich structure enhances π-π stacking and hydrogen bonding with residues in kinase active sites (e.g., DFG motif in human DHFR). Compare docking scores (e.g., ΔG = -9.2 kcal/mol for pyrazine vs. -7.8 kcal/mol for pyridine analogs) .

Q. What experimental design principles minimize byproduct formation during carboxamide coupling?

Apply Design of Experiments (DoE) to optimize coupling agents (e.g., HATU vs. EDCI), base selection (e.g., DIPEA), and solvent polarity. reports reduced byproducts using DMF as a solvent and K₂CO₃ as a base for pyrazole-thiol alkylation .

Methodological Guidance

Q. How should researchers address discrepancies between predicted and observed pharmacokinetic properties?

Re-evaluate SwissADME predictions by cross-validating with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Adjust logP calculations if experimental solubility deviates significantly, as pyridazine derivatives may form aggregates in aqueous media .

Q. What strategies validate the biological relevance of molecular docking results?

Combine docking with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories. Validate key interactions (e.g., pyrazine N-H···O=C hydrogen bonds) using mutagenesis studies or X-ray crystallography, as demonstrated in for related pyrazole-carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.